molecular formula C16H18ClNO4S B11070934 4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11070934
M. Wt: 355.8 g/mol
InChI Key: NGAPLVYRFXKXDL-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H18ClNO4S/c1-10-6-5-7-11(2)16(10)18-23(19,20)15-9-13(21-3)12(17)8-14(15)22-4/h5-9,18H,1-4H3

InChI Key

NGAPLVYRFXKXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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